molecular formula C10H10O3S B8653796 Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide

Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide

Cat. No. B8653796
M. Wt: 210.25 g/mol
InChI Key: HVJMULOASIFIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2,2-dimethyl-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C10H10O3S/c1-10(2)9(11)7-5-3-4-6-8(7)14(10,12)13/h3-6H,1-2H3

InChI Key

HVJMULOASIFIRW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2S1(=O)=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (propane-2-sulfonyl)-benzene (CAS#4238-09-9), which can be prepared as described in Cram, D. J. et al. Journal of the American Chemical Society, 1967, 89, 2072-2077, (1.18 g, 6.4 mmol) in THF (60 mL) at 0° C. is added a 2.5 M solution of n-butyl lithium in hexanes (5.8 mL, 14.7 mmol). The reaction is slowly warmed to room temperature over an hour, at which time it is re-cooled to −78° C. and methylchloroformate (0.74 mL, 9.6 mmol) is added. The reaction is brought to room temperature and permitted to stir for 16 hours. The reaction is then quenched with saturated aqueous NH4Cl and diluted with ethyl acetate. The layers are separated and the aqueous layer is extracted twice with ethyl acetate. The organic layers are combined, dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:4) to provide 2,2-dimethyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[b]thiophen-3-one. 1H NMR (400 MHz, CDCl3) δ ppm 1.63 (s, 6 H), 7.79-7.86 (m, 1 H), 7.92-7.99 (m, 1 H), 8.03 (d, J=8.1 Hz, 2 H).
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